

# ORM-3819: A Technical Guide to a Novel Inotropic Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ORM-3819**

Cat. No.: **B15579920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ORM-3819** is a novel investigational cardiotonic agent characterized by a dual mechanism of action that enhances cardiac contractility. It functions as a calcium sensitizer by binding to cardiac troponin C (cTnC) and as a selective inhibitor of phosphodiesterase III (PDE III). This unique combination of activities presents a promising therapeutic approach for conditions such as acute decompensated heart failure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of **ORM-3819**. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

## Chemical Structure and Properties

**ORM-3819** is chemically identified as 4-Hydroxy-3-methoxy-2-nitro-benzaldehyde 2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazone. Its structure is notable for the presence of a nitrophenyl hydrazone moiety linked to a dihydropyridazinone ring.

Table 1: Physicochemical Properties of **ORM-3819**

| Property          | Value                                                                                                                | Reference           |
|-------------------|----------------------------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | 4-Hydroxy-3-methoxy-2-nitro-benzaldehyde 2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazone | <a href="#">[1]</a> |
| CAS Number        | 360794-85-0                                                                                                          | <a href="#">[1]</a> |
| Molecular Formula | C <sub>19</sub> H <sub>19</sub> N <sub>5</sub> O <sub>5</sub>                                                        | <a href="#">[1]</a> |
| Molecular Weight  | 397.38 g/mol                                                                                                         | <a href="#">[1]</a> |
| SMILES            | O=C(C--INVALID-LINK--N1N=C(C1=CC=C2C=C2NN=CC3=C(C(=C(C=C3)O)OC)--INVALID-LINK--[O-]))                                | <a href="#">[1]</a> |
| Appearance        | Light orange to dark orange powder                                                                                   | <a href="#">[1]</a> |
| Solubility        | DMSO: ≥30 mg/mL                                                                                                      | <a href="#">[1]</a> |

## Pharmacological Properties and Mechanism of Action

**ORM-3819** exhibits a dual mechanism of action that synergistically enhances cardiac muscle contractility. It acts as both a Ca<sup>2+</sup> sensitizer and a selective PDE III inhibitor.

Table 2: Pharmacological Data for **ORM-3819**

| Parameter                                            | Value             | Experimental Model                            |
|------------------------------------------------------|-------------------|-----------------------------------------------|
| PDE III Inhibition (IC <sub>50</sub> )               | 3.88 ± 0.3 nM     | In vitro enzyme assay                         |
| Ca <sup>2+</sup> Sensitization (EC <sub>50</sub> )   | 2.88 ± 0.14 μM    | Permeabilized guinea pig ventricular myocytes |
| Increase in +dP/dtmax (EC <sub>50</sub> )            | 8.9 ± 1.7 nM      | Langendorff-perfused guinea pig hearts        |
| Increase in LV Systolic Pressure (EC <sub>50</sub> ) | 7.63 ± 1.74 nM    | Langendorff-perfused guinea pig hearts        |
| In Vivo Increase in LV +dP/dtmax (EC <sub>50</sub> ) | 0.13 ± 0.05 μM/kg | Healthy guinea pigs                           |
| In Vivo Improvement in -dP/dtmax (EC <sub>50</sub> ) | 0.03 ± 0.02 μM/kg | Healthy guinea pigs                           |

## Calcium Sensitization via Cardiac Troponin C (cTnC) Binding

**ORM-3819** directly binds to cardiac troponin C (cTnC), a key protein in the regulation of muscle contraction. This binding increases the sensitivity of the myofilaments to calcium, leading to a more forceful contraction for a given intracellular calcium concentration. This mechanism avoids the detrimental effects of increasing intracellular calcium levels, such as arrhythmias and increased myocardial oxygen demand.

## Selective Phosphodiesterase III (PDE III) Inhibition

**ORM-3819** is a potent and selective inhibitor of phosphodiesterase III (PDE III). PDE III is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, **ORM-3819** increases the intracellular concentration of cAMP. In cardiac muscle, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in excitation-contraction coupling, resulting in increased contractility (positive inotropy) and faster relaxation (lusitropy).

## Signaling Pathway

The dual mechanism of action of **ORM-3819** converges to enhance cardiac contractility through two distinct but complementary pathways.



[Click to download full resolution via product page](#)

**Figure 1:** Dual signaling pathway of **ORM-3819** leading to increased cardiac contractility.

## Experimental Protocols

The following sections outline representative methodologies for key experiments used to characterize the activity of **ORM-3819**.

### Cardiac Troponin C Binding Assay (Nuclear Magnetic Resonance Spectroscopy)

This protocol describes a general approach for assessing the binding of a small molecule like **ORM-3819** to cTnC using NMR spectroscopy.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [ORM-3819: A Technical Guide to a Novel Inotropic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15579920#orm-3819-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15579920#orm-3819-chemical-structure-and-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)